1,3-Bis(propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine
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Overview
Description
1,3-Bis(propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine is a heterocyclic compound that features a pyrazolo[3,4-c]pyridine core substituted with two isopropyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-diamino-1,2,4-triazole with isopropyl ketone in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the isopropyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new substituted pyrazolo[3,4-c]pyridine derivatives.
Scientific Research Applications
1,3-Bis(propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antifungal and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coordination complexes.
Mechanism of Action
The mechanism of action of 1,3-Bis(propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(1,2,3-triazol-1-yl)-propan-2-ol: Known for its antifungal properties.
1,3-Bis(benzotriazol-1-yl)-propan-2-ol: Exhibits antifungal activity against fluconazole-resistant Candida species.
Uniqueness
1,3-Bis(propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine is unique due to its specific substitution pattern and the presence of isopropyl groups, which can influence its chemical reactivity and biological activity. This compound’s structural features make it a valuable scaffold for the development of new therapeutic agents and advanced materials.
Properties
Molecular Formula |
C12H21N3 |
---|---|
Molecular Weight |
207.32 g/mol |
IUPAC Name |
1,3-di(propan-2-yl)-4,5,6,7-tetrahydropyrazolo[3,4-c]pyridine |
InChI |
InChI=1S/C12H21N3/c1-8(2)12-10-5-6-13-7-11(10)15(14-12)9(3)4/h8-9,13H,5-7H2,1-4H3 |
InChI Key |
FFDXRTZPVCTFKI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN(C2=C1CCNC2)C(C)C |
Origin of Product |
United States |
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